

Redaporfin in Murine Models: A Technical Overview of Pharmacokinetics and Biodistribution

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Compound of Interest

Compound Name: Redaporfin

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This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics and biodistribution of **Redaporfin** in mice. **Redaporfin** (also known as LUZ11) is a potent bacteriochlorin-based photosensitizer developed for photodynamic therapy (PDT) of solid tumors.[1] Understanding its behavior in vivo is critical for the optimization of treatment protocols and for furthering its clinical development.

Pharmacokinetic Profile

While detailed pharmacokinetic parameters such as half-life ($t_{1/2}$), clearance (CL), and volume of distribution (Vd) for **Redaporfin** in mice are not extensively detailed in publicly available literature, the existing data points towards favorable characteristics for a photosensitizer. It is described as having high stability, which allows for both short and long drug-to-light intervals (DLI) in PDT protocols.[2]

A study in BALB/c mice determined the maximum tolerated dose (MTD) of an intravenous formulation of **Redaporfin** to be 75 mg/kg, indicating a wide therapeutic window, as effective antitumor responses were observed at a much lower dose of 1.5 mg/kg.[3]

Biodistribution in Tumor-Bearing Mice

The tissue distribution of **Redaporfin** has been characterized in a Lewis lung carcinoma (LLC) mouse model. The following tables summarize the quantitative data on **Redaporfin** concentration in various tissues at different time points after intravenous administration.

Table 1: Biodistribution of Redaporfin in Tissues Over Time

Tissue	15 minutes (%ID/g)	3 hours (%ID/g)	72 hours (%ID/g)
Blood	~6.5	~2.0	~0.5
Tumor	~4.0	~1.5	~0.8
Liver	~2.5	~3.5	~2.0
Spleen	~1.0	~2.0	~1.8
Kidney	~1.5	~1.0	~0.5
Lung	~1.0	~0.8	~0.3
Muscle	~2.5	~2.0	~1.0
Skin	~6.0	~2.5	~1.0
Intestine	~1.0	~2.5	~1.5

Data in this table is estimated from the graphical data presented in "Effects of Photodynamic Therapy with **Redaporfin** on Tumor Oxygenation and Blood Flow in a Lung Cancer Mouse Model"[\[1\]](#)[\[4\]](#)

Table 2: Tumor-to-Tissue Ratios of Redaporfin

Time Point	Tumor-to-Muscle (T:M) Ratio	Tumor-to-Skin (T:S) Ratio
15 minutes	1.68	0.69
3 hours	0.74	0.60
72 hours	0.75	0.18

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Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies of **Redaporfin** in mice.

Animal Models and Tumor Induction

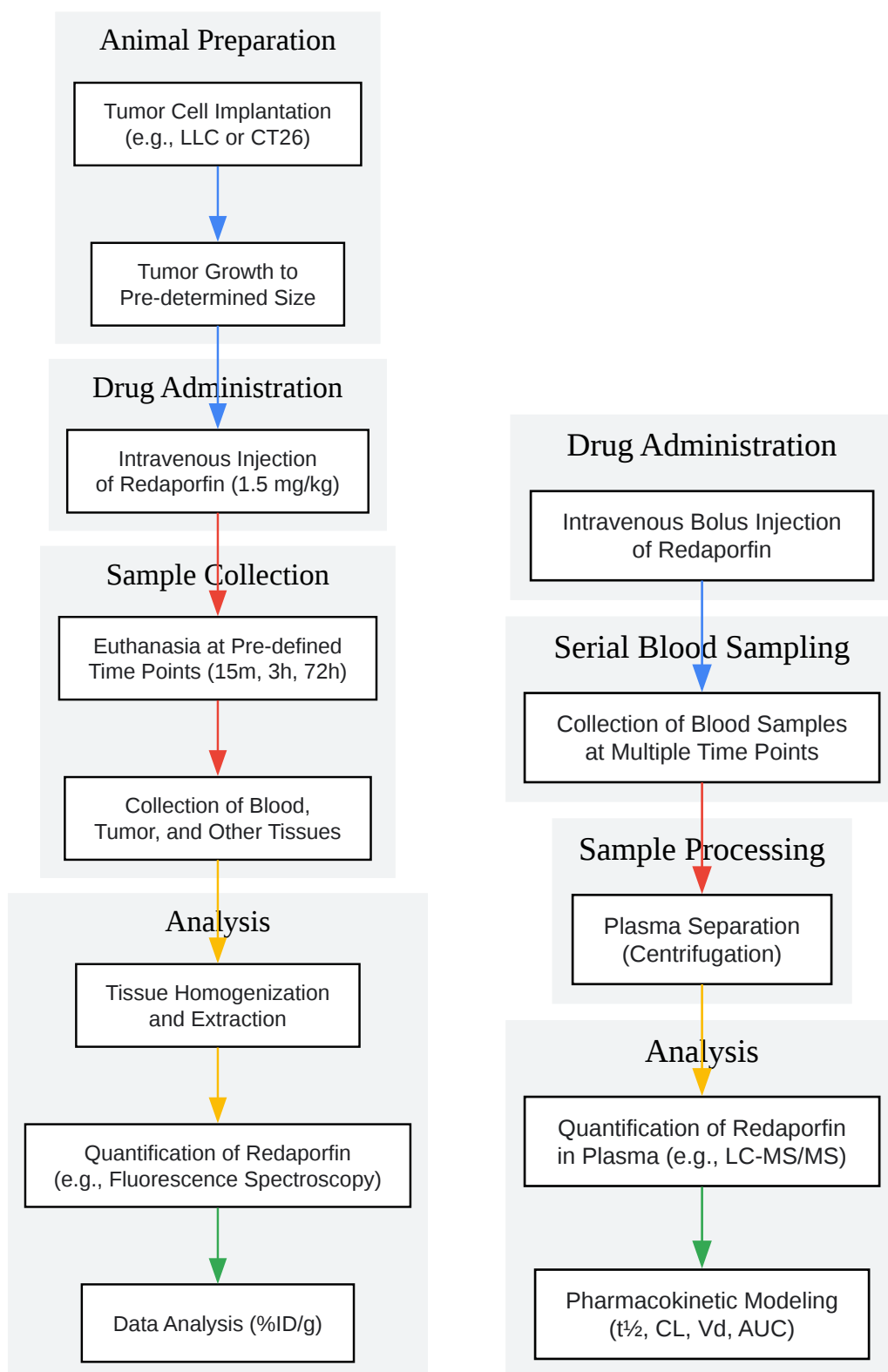
- Mouse Strains: Studies have utilized various mouse strains, including BALB/c and C57BL/6J mice.
- Tumor Models:
 - Lewis Lung Carcinoma (LLC): LLC cells are implanted subcutaneously into the right thigh of male C57BL/6J mice.
 - Colon Carcinoma (CT26): CT26 cells are implanted subcutaneously in BALB/c mice.

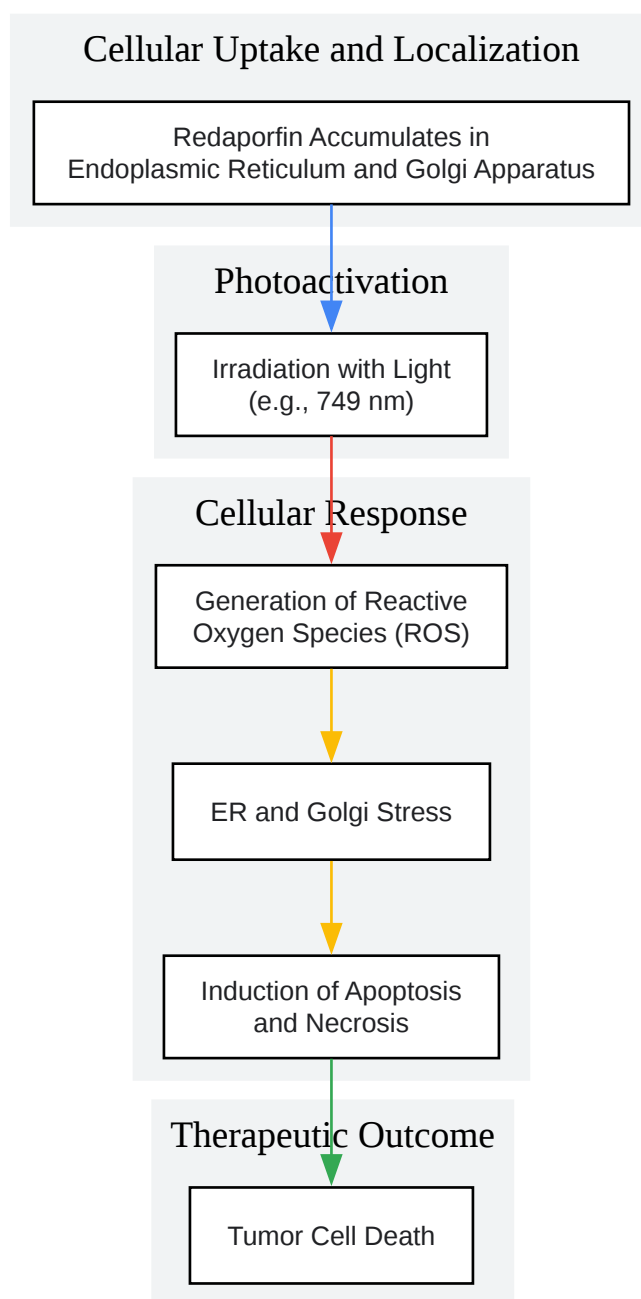
Drug Administration and Formulation

- Route of Administration: **Redaporfin** is administered intravenously (i.v.) via the tail vein.
- Formulation: A common formulation involves Cremophor EL (CrEL), ethanol, and a saline solution (e.g., CrEL:EtOH:PBS in a 0.2:1:98.8 v/v/v ratio).
- Dosage:
 - Biodistribution Studies: A dose of 1.5 mg/kg body weight is typically used.
 - Toxicity Studies: Dose escalation studies have been performed with doses up to 75 mg/kg.

Biodistribution Study Workflow

The biodistribution of **Redaporfin** is assessed by measuring its concentration in various tissues at specific time points following administration.





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